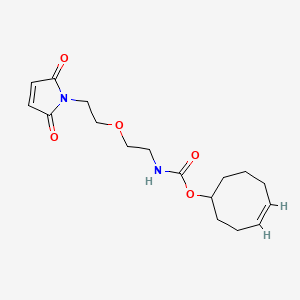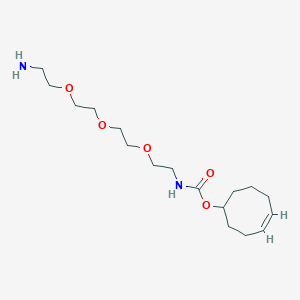
TCO-PEG5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG5-amine, also known as trans-cyclooctene-polyethylene glycol5-amine, is a compound that combines trans-cyclooctene, polyethylene glycol with five ethylene glycol units, and an amine group. Trans-cyclooctene is a strained cyclic alkene that can undergo bioorthogonal reactions with tetrazines, which are highly selective and occur with minimal interference from other biological molecules. Polyethylene glycol is a biocompatible polymer that enhances the solubility and stability of molecules. The amine group is highly reactive and can participate in various chemical coupling and functionalization reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG5-amine typically involves the following steps:
Synthesis of trans-cyclooctene: Trans-cyclooctene can be synthesized through the ring-closing metathesis of 1,7-octadiene using a suitable catalyst such as Grubbs’ catalyst.
Attachment of polyethylene glycol: Polyethylene glycol with five ethylene glycol units is attached to trans-cyclooctene through a suitable linker, often involving a click chemistry reaction.
Introduction of the amine group: The final step involves introducing the amine group to the polyethylene glycol chain, which can be achieved through various amination reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG5-amine undergoes several types of chemical reactions, including:
Bioorthogonal reactions: The trans-cyclooctene group reacts with tetrazines in a highly selective manner, forming stable adducts.
Coupling reactions: The amine group can participate in coupling reactions with carboxylic acids, acyl chlorides, isocyanates, and other electrophiles.
Functionalization reactions: The polyethylene glycol chain can be functionalized with various groups to enhance its properties.
Common Reagents and Conditions
Tetrazines: Used in bioorthogonal reactions with trans-cyclooctene.
Carboxylic acids and acyl chlorides: React with the amine group to form amides.
Isocyanates: React with the amine group to form ureas.
Major Products
Bioorthogonal adducts: Formed from the reaction of trans-cyclooctene with tetrazines.
Amides and ureas: Formed from the reaction of the amine group with carboxylic acids, acyl chlorides, and isocyanates.
Aplicaciones Científicas De Investigación
TCO-PEG5-amine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the selective labeling and modification of molecules.
Biology: Employed in the development of bioorthogonal probes for imaging and tracking biological processes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of TCO-PEG5-amine involves its ability to undergo bioorthogonal reactions with tetrazines. The trans-cyclooctene group reacts with tetrazines through an inverse electron demand Diels-Alder reaction, forming stable adducts. This reaction is highly selective and occurs rapidly under physiological conditions. The polyethylene glycol chain enhances the solubility and stability of the compound, while the amine group allows for further functionalization and coupling reactions .
Comparación Con Compuestos Similares
TCO-PEG5-amine can be compared with other similar compounds, such as:
TCO-PEG2-amine: Contains a shorter polyethylene glycol chain with two ethylene glycol units.
TCO-PEG3-amine: Contains a polyethylene glycol chain with three ethylene glycol units.
TCO-PEG4-amine: Contains a polyethylene glycol chain with four ethylene glycol units.
TCO-PEG6-amine: Contains a polyethylene glycol chain with six ethylene glycol units
Uniqueness
This compound is unique due to its optimal balance of solubility, stability, and reactivity. The five-unit polyethylene glycol chain provides sufficient flexibility and biocompatibility, while the trans-cyclooctene and amine groups offer versatile reactivity for various applications .
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O7/c22-8-10-25-12-14-27-16-18-29-19-17-28-15-13-26-11-9-23-21(24)30-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19,22H2,(H,23,24)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSCQGYVWZPVMH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115197.png)





